

# Technical Support Center: Investigating Off-Target Effects of LAS190792

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | LAS190792 |           |
| Cat. No.:            | B11935823 | Get Quote |

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the potential off-target effects of **LAS190792** (also known as AZD8999).

## **Frequently Asked Questions (FAQs)**

Q1: What is LAS190792 and what are its primary targets?

**LAS190792** is an inhaled bifunctional molecule designed for the treatment of chronic respiratory diseases such as COPD and asthma.[1][2] It functions as a Muscarinic Acetylcholine Receptor Antagonist (MABA) and a long-acting β2-Adrenergic Receptor Agonist (LABA).[1][3] Its primary targets are the human M3 muscarinic receptor and the β2-adrenergic receptor.[1][4]

Q2: Why is it important to investigate the off-target effects of **LAS190792**?

Investigating off-target effects is a critical step in drug development to ensure the safety and specificity of a therapeutic candidate.[5][6] Unintended interactions with other proteins can lead to adverse drug reactions, toxicity, or reduced efficacy.[6] For a molecule like **LAS190792**, which targets G-protein coupled receptors (GPCRs), assessing its activity against a panel of other GPCRs and unrelated protein classes is crucial to build a comprehensive safety profile. [7][8]

Q3: What are the known selectivities of **LAS190792**?



Preclinical studies have shown that **LAS190792** is selective for the  $\beta$ 2-adrenoceptor over the  $\beta$ 1- and  $\beta$ 3-adrenoceptors.[1][4] It also demonstrates high potency for the M3 receptor.[1][4] The table below summarizes the reported potency of **LAS190792** at its primary targets and key selectivity indicators.

## **Quantitative Data Summary**

Table 1: In Vitro Potency and Selectivity of LAS190792

| Target                    | Assay Type | Species    | Potency<br>(pIC50/pEC50) | Reference |
|---------------------------|------------|------------|--------------------------|-----------|
| M1 Muscarinic<br>Receptor | Binding    | Human      | 8.9 (pIC50)              | [9]       |
| M2 Muscarinic<br>Receptor | Binding    | Human      | 8.8 (pIC50)              | [9]       |
| M3 Muscarinic<br>Receptor | Binding    | Human      | 8.8 (pIC50)              | [1][9]    |
| M4 Muscarinic<br>Receptor | Binding    | Human      | 9.2 (pIC50)              | [9]       |
| M5 Muscarinic<br>Receptor | Binding    | Human      | 8.2 (pIC50)              | [9]       |
| β1-Adrenergic<br>Receptor | Functional | -          | 7.5 (pIC50)              | [9]       |
| β2-Adrenergic<br>Receptor | Functional | Guinea Pig | 9.6 (pEC50)              | [1]       |
| β3-Adrenergic<br>Receptor | Functional | -          | 5.6 (pIC50)              | [9]       |

Note: pIC50 and pEC50 are negative logarithms of the half-maximal inhibitory and effective concentrations, respectively. Higher values indicate greater potency.

# **Troubleshooting Guides**



This section provides guidance on common issues encountered during the investigation of **LAS190792** off-target effects.

Issue 1: Unexpected Phenotypic Effects in Cellular Assays

You observe a cellular response that is not readily explained by the known M3 antagonist or  $\beta$ 2 agonist activity of **LAS190792**.

- Possible Cause: The observed phenotype may be due to an off-target interaction.
- Troubleshooting Steps:
  - Dose-Response Analysis: Perform a comprehensive dose-response analysis. Off-target effects often occur at higher concentrations than on-target effects.[10]
  - Control Experiments:
    - Use a negative control compound that is structurally similar to LAS190792 but inactive against its primary targets, if available.
    - Utilize cell lines that do not express M3 or β2 receptors to see if the effect persists.
  - Orthogonal Approaches: Attempt to replicate the phenotype using other known M3
    antagonists or β2 agonists. If the effect is unique to LAS190792, it strengthens the
    hypothesis of an off-target interaction.
  - Off-Target Profiling: Consider screening LAS190792 against a broad panel of targets,
     such as a kinase panel or a GPCR panel, to identify potential off-target binding.[1][2][3]

Issue 2: Inconsistent Results in Kinase Profiling Assays

Your kinase screening results for **LAS190792** show variability between experimental runs.

- Possible Cause 1: Assay Interference: LAS190792 may be interfering with the assay technology (e.g., fluorescence or luminescence readout).
  - Troubleshooting Step: Run control experiments without the kinase to determine if
     LAS190792 affects the assay signal directly.[11]



- Possible Cause 2: Compound Aggregation: At higher concentrations, small molecules can form aggregates, leading to non-specific inhibition.
  - Troubleshooting Step: Include a non-ionic detergent (e.g., Triton X-100) in the assay buffer to prevent aggregation and re-test for inhibition.[11]
- Possible Cause 3: ATP Concentration: The inhibitory potency of ATP-competitive kinase inhibitors is dependent on the ATP concentration used in the assay.
  - Troubleshooting Step: Ensure that the ATP concentration is consistent across experiments and is ideally at or near the Km value for each kinase being tested.[4]

Issue 3: Difficulty Confirming Off-Target Engagement in Cells

A binding assay suggests an interaction with an off-target protein, but you are unable to confirm this interaction within a cellular context.

- Possible Cause 1: Poor Cell Permeability: LAS190792 may not be reaching the intracellular off-target in sufficient concentrations.
  - Troubleshooting Step: If the off-target is intracellular, consider using cell permeability assays to assess the uptake of LAS190792.
- Possible Cause 2: Lack of a Measurable Cellular Phenotype: The off-target interaction may not produce a readily measurable downstream effect.
  - Troubleshooting Step: Employ a target engagement assay, such as the Cellular Thermal Shift Assay (CETSA), to directly measure the binding of LAS190792 to the putative offtarget protein in intact cells.[12][13][14]

# **Experimental Protocols**

Protocol 1: Kinase Selectivity Profiling

This protocol outlines a general workflow for assessing the selectivity of **LAS190792** against a panel of protein kinases.

### Troubleshooting & Optimization





- Compound Preparation: Prepare a stock solution of LAS190792 in a suitable solvent (e.g., DMSO).
- Kinase Panel Selection: Choose a diverse panel of kinases for screening. Several commercial vendors offer kinase profiling services with panels of over 500 kinases.[1][3][4]
- Assay Format: Kinase activity can be measured using various assay formats, including radiometric assays (e.g., 33P-ATP filter binding) or non-radioactive methods like TR-FRET, ADP-Glo, or mobility shift assays.[3][4][9]
- Experimental Procedure: a. A purified active kinase is incubated with the test compound (LAS190792) at one or more concentrations. b. The kinase reaction is initiated by the addition of a substrate and ATP. c. The reaction is allowed to proceed for a defined period at an optimal temperature. d. The reaction is stopped, and the amount of product formed is quantified using a suitable detection method.
- Data Analysis: The percentage of inhibition of each kinase by **LAS190792** is calculated relative to a vehicle control. For hits, an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to validate target engagement in a cellular environment by measuring the thermal stabilization of a protein upon ligand binding.[12][13][14]

- Cell Culture and Treatment: a. Culture cells that endogenously express the putative off-target protein. b. Treat the cells with various concentrations of LAS190792 or a vehicle control (e.g., DMSO) for a specified time.
- Heat Challenge: a. Harvest the cells and resuspend them in a suitable buffer. b. Aliquot the cell suspension into PCR tubes. c. Heat the aliquots to a range of temperatures for a short duration (e.g., 3 minutes) using a thermal cycler.[15]
- Cell Lysis and Protein Fractionation: a. Lyse the cells to release their protein content. Freeze-thaw cycles are a common method.[10] b. Separate the soluble protein fraction from the precipitated, denatured proteins by high-speed centrifugation.[10]



- Protein Quantification: a. Collect the supernatant containing the soluble proteins. b. Quantify
  the amount of the specific off-target protein in the soluble fraction using a protein detection
  method such as Western blotting or ELISA.
- Data Analysis: a. Plot the amount of soluble target protein as a function of temperature for both the LAS190792-treated and vehicle-treated samples. b. A shift in the melting curve to a higher temperature in the presence of LAS190792 indicates thermal stabilization and therefore, target engagement.[12]

### **Visualizations**



Click to download full resolution via product page

Caption: On-target signaling pathways of **LAS190792**.





Click to download full resolution via product page

Caption: Experimental workflow for investigating off-target effects.

Caption: Troubleshooting logic for unexpected cellular effects.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. pharmaron.com [pharmaron.com]
- 2. assayquant.com [assayquant.com]
- 3. Kinase Screening & Profiling Services Creative Biogene [creative-biogene.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 6. Understanding the implications of off-target binding for drug safety and development | Drug Discovery News [drugdiscoverynews.com]
- 7. researchgate.net [researchgate.net]
- 8. Structural Probing of Off-Target G Protein-Coupled Receptor Activities within a Series of Adenosine/Adenine Congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay CETSA -Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. annualreviews.org [annualreviews.org]
- 15. 2.7. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- To cite this document: BenchChem. [Technical Support Center: Investigating Off-Target Effects of LAS190792]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11935823#las190792-off-target-effects-investigation]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com